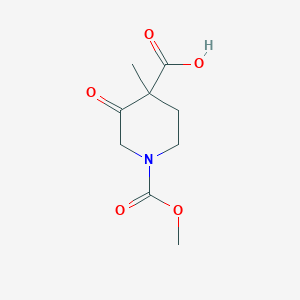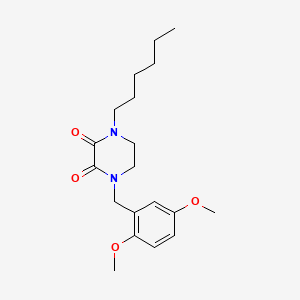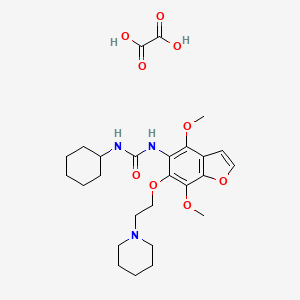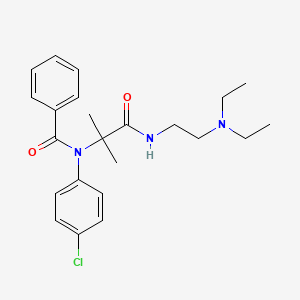![molecular formula C6H5N3O2 B14446763 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione CAS No. 73771-32-1](/img/structure/B14446763.png)
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione typically involves cyclization reactions. One common method includes the cyclization of 1,3-diketones with urotropine in the presence of ammonium acetate . Another approach involves the use of 1,3-biselectrophilic reagents and 1H-imidazol-4(5)-amine derivatives .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. The use of catalytic systems, such as NHC-copper catalysts, has also been explored to facilitate the synthesis under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using reagents like HBr and DMSO.
Reduction: Reduction reactions involving hydrazonoyl halides in the presence of triethylamine.
Substitution: Substitution reactions facilitated by Suzuki coupling with phenylboronic acid.
Common Reagents and Conditions:
Oxidation: HBr, DMSO
Reduction: Hydrazonoyl halides, triethylamine
Substitution: Phenylboronic acid, Pd(dppf)Cl2, K2CO3
Major Products:
Oxidation: 2,4(5)-disubstituted imidazoles
Reduction: Substituted 7,7-diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones
Substitution: Carboxylic acids and other substituted derivatives
Scientific Research Applications
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as a kinase inhibitor and its potential in cancer therapy.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are crucial in various types of cancer . The compound’s ability to inhibit these enzymes disrupts critical cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
- Imidazo[1,5-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
Comparison: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73771-32-1 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h2H,1H2,(H,7,8)(H,9,10,11) |
InChI Key |
FERQFDYACZXVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NC1=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
